molecular formula C9H15Cl2N3 B14047208 (S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl

(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl

Cat. No.: B14047208
M. Wt: 236.14 g/mol
InChI Key: JLQOBBWLBHAGLV-JZGIKJSDSA-N
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Description

(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with varying chemical properties.

Scientific Research Applications

(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-3-yl)pyridin-2-amine: A closely related compound with similar structural features.

    N-(pyrrolidin-3-yl)pyridin-2-amine: Another related compound with slight variations in its chemical structure.

Uniqueness

(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl is unique due to its specific stereochemistry and the presence of the hydrochloride salt form

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);2*1H/t8-;;/m0../s1

InChI Key

JLQOBBWLBHAGLV-JZGIKJSDSA-N

Isomeric SMILES

C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CNCC1NC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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